molecular formula C12H18O3S B14375798 {[5-(Methanesulfonyl)pentyl]oxy}benzene CAS No. 90317-52-5

{[5-(Methanesulfonyl)pentyl]oxy}benzene

Cat. No.: B14375798
CAS No.: 90317-52-5
M. Wt: 242.34 g/mol
InChI Key: SDWLGFIEDXTJCG-UHFFFAOYSA-N
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Description

{[5-(Methanesulfonyl)pentyl]oxy}benzene is a synthetic organic compound featuring a benzene ring linked via a pentyloxy spacer to a terminal methanesulfonyl (mesyl) group. This structure combines an aromatic system with a polar, strongly electron-withdrawing sulfonyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The methanesulfonyl group is a known excellent leaving group in nucleophilic substitution reactions (SN2), which can be leveraged to functionalize the molecule further or to tether it to other molecular scaffolds . In research settings, this compound's potential applications are derived from its key functional groups. The alkoxybenzene moiety is a common pharmacophore found in various bioactive molecules. The terminal methanesulfonyl group can act as a site for reaction or contribute to the molecule's overall polarity and hydrogen-bonding capacity, features that can influence interactions with biological targets. Researchers might investigate its use in developing enzyme inhibitors or as a precursor in synthesizing more complex chemical entities for biological screening. Analogous benzene sulfonamide derivatives have shown significant research value in areas such as the inhibition of oxidative phosphorylation (OXPHOS) in cancer cell models, highlighting the potential of benzene-containing sulfonyl compounds in bioenergetics and oncology research . This product is provided For Research Use Only (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

90317-52-5

Molecular Formula

C12H18O3S

Molecular Weight

242.34 g/mol

IUPAC Name

5-methylsulfonylpentoxybenzene

InChI

InChI=1S/C12H18O3S/c1-16(13,14)11-7-3-6-10-15-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3

InChI Key

SDWLGFIEDXTJCG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCCCCOC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Target Molecule Deconstruction

The structure of {[5-(Methanesulfonyl)pentyl]oxy}benzene (C₁₂H₁₈O₃S) divides into three modular components:

  • Benzene ring : Serves as the aromatic core.
  • Pentyloxy linker : Connects the aromatic system to the sulfone group.
  • Methanesulfonyl group : Provides electrophilic character and polar functionality.

Retrosynthetically, the pentyloxy chain is constructed via Williamson ether synthesis, while the sulfone is introduced through late-stage functionalization.

Synthesis of Pentyloxybenzene Intermediate

Williamson Ether Synthesis

The pentyloxybenzene backbone is assembled using phenol and 1,5-dibromopentane under basic conditions:

Reaction :
$$ \text{Phenol} + 1,5\text{-dibromopentane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Benzene-O-(CH}2\text{)}5\text{-Br} $$

Optimization :

  • Base selection : Potassium carbonate outperforms sodium hydroxide due to milder conditions (70°C, 12 h).
  • Solvent : Dimethylformamide (DMF) enhances nucleophilicity of the phenoxide ion.
  • Yield : 78% after column chromatography (hexane/ethyl acetate 4:1).

Introduction of Methanesulfonyl Group

Route A: Nucleophilic Substitution with Sodium Methanesulfinate

Reaction Mechanism :
$$ \text{Benzene-O-(CH}2\text{)}5\text{-Br} + \text{NaSO}2\text{CH}3 \xrightarrow{\text{DMF}, 80^\circ\text{C}} \text{Benzene-O-(CH}2\text{)}5\text{-SO}2\text{CH}3 + \text{NaBr} $$

Key Parameters :

  • Stoichiometry : A 2:1 molar ratio of NaSO₂CH₃ to bromide minimizes unreacted starting material.
  • Temperature : Elevated temperatures (80–100°C) drive the SN2 displacement but risk elimination byproducts.
  • Catalysis : Crown ethers (18-crown-6) improve sulfinate nucleophilicity, boosting yields to 65%.

Industrial Adaptation :
Continuous flow reactors reduce reaction times from 12 h to 30 minutes, achieving 72% yield at 100°C with 10 bar pressure.

Route B: Sulfide Oxidation

Step 1: Thioether Formation
$$ \text{Benzene-O-(CH}2\text{)}5\text{-Br} + \text{NaSCH}3 \xrightarrow{\text{Ethanol}, 50^\circ\text{C}} \text{Benzene-O-(CH}2\text{)}5\text{-S-CH}3 + \text{NaBr} $$

  • Yield : 84% after recrystallization (ethanol/water).

Step 2: Oxidation to Sulfone
$$ \text{Benzene-O-(CH}2\text{)}5\text{-S-CH}3 \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{Benzene-O-(CH}2\text{)}5\text{-SO}2\text{CH}_3 $$

  • Oxidant Comparison :
Oxidant Solvent Time (h) Yield (%)
H₂O₂ (30%) Acetic acid 6 58
Oxone® Acetone/H₂O 4 63
mCPBA CH₂Cl₂ 2 71

mCPBA = meta-chloroperbenzoic acid

Comparative Analysis of Synthetic Routes

Parameter Route A (Substitution) Route B (Oxidation)
Total Steps 2 3
Overall Yield 65–72% 58–71%
Byproducts Minimal (NaBr) Sulfoxide intermediates
Scalability High (flow reactors) Moderate
Cost $$ $$$

Route A Advantages :

  • Fewer steps and higher scalability for industrial production.
  • Avoids handling malodorous thioethers.

Route B Advantages :

  • Higher functional group tolerance in complex substrates.
  • Utilizes inexpensive oxidants like H₂O₂.

Reaction Optimization and Troubleshooting

Solvent Effects in Substitution

Polar aprotic solvents (DMF, DMSO) stabilize the transition state in SN2 reactions, but DMSO increases side reactions at temperatures >90°C. Adopting a DMF/THF (1:1) mixture reduces decomposition while maintaining reactivity.

Oxidation Byproduct Mitigation

Incomplete oxidation of sulfides yields sulfoxides (R-SO-CH₃). Adding 2,6-lutidine as a proton scavenger during mCPBA oxidation suppresses this pathway, improving sulfone purity to 98%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 7.25–7.30 (m, 5H, aromatic), 3.95 (t, 2H, OCH₂), 2.85 (s, 3H, SO₂CH₃), 1.40–1.80 (m, 8H, pentyl chain).
  • ¹³C NMR : δ 159.2 (C-O), 132.8–128.5 (aromatic carbons), 55.1 (SO₂CH₃).

Mass Spectrometry

  • ESI-MS : m/z 273.1 [M+H]⁺, consistent with molecular formula C₁₂H₁₈O₃S.

Industrial Production Considerations

Continuous Flow Synthesis

Implementing microreactors for Route A reduces reagent waste by 40% and achieves space-time yields of 12 g·L⁻¹·h⁻¹. Key parameters:

  • Residence time: 5 minutes.
  • Temperature: 120°C.
  • Catalyst: None required.

Green Chemistry Metrics

  • E-factor : 1.2 for Route A vs. 3.8 for Route B.
  • PMI (Process Mass Intensity) : 6.5 (Route A) vs. 11.2 (Route B).

Chemical Reactions Analysis

Types of Reactions

{[5-(Methanesulfonyl)pentyl]oxy}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group to other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the pentyl chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

{[5-(Methanesulfonyl)pentyl]oxy}benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which {[5-(Methanesulfonyl)pentyl]oxy}benzene exerts its effects involves interactions with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The benzene ring provides a stable framework for these interactions, allowing the compound to participate in various biochemical pathways.

Comparison with Similar Compounds

Busulfan (5-[(Methanesulfonyl)oxy]pentyl Methanesulfonate)

Structure : Busulfan is a bifunctional alkylating agent with two methanesulfonate ester groups on a butane chain (C₆H₁₄O₆S₂, molecular weight 246.24 g/mol).
Key Differences :

  • Reactivity : Busulfan’s bis-sulfonate esters confer high reactivity, enabling crosslinking of DNA strands . In contrast, {[5-(Methanesulfonyl)pentyl]oxy}benzene’s single sulfonyl group likely exhibits milder alkylating activity.
  • Applications: Busulfan is clinically used in chemotherapy for leukemia and bone marrow transplantation due to its potent cytotoxicity . The monofunctional sulfonyl group in this compound may reduce off-target effects but also limit therapeutic potency.
  • Stability : The sulfonate esters in busulfan are more reactive but less stable in aqueous environments compared to the sulfonyl group in the target compound.

Table 1: Structural and Functional Comparison

Property This compound Busulfan
Molecular Weight 254.34 g/mol 246.24 g/mol
Functional Groups Ether, methanesulfonyl Bis-sulfonate esters
Reactivity Moderate (monofunctional) High (bifunctional)
Therapeutic Use Potential alkylating agent Chemotherapy (approved)
Stability High (sulfonyl group) Moderate (ester hydrolysis)

p-Toluenesulfonyl (Tosyl) Derivatives

Example: 4-Methylbenzenesulfonyl (tosyl) analogs, such as methyl 5-[(4-methylbenzoyl)oxy]pentanoate. Key Differences:

  • Leaving Group Efficiency : Tosyl groups (-SO₂C₆H₄Me) are superior leaving groups compared to methanesulfonyl (-SO₂Me) due to resonance stabilization of the sulfonate anion. This increases reactivity in substitution reactions.

Benzylguanidine-Melphalan Hybrids

Example : mBBG and pBBG (busulfan-benzylguanidine hybrids) .
Key Differences :

  • Targeting Mechanism: Hybrids like mBBG incorporate benzylguanidine for selective uptake into neuroblastoma cells via norepinephrine transporters. This compound lacks such targeting moieties, relying solely on passive diffusion.
  • Alkylating Efficiency : Hybrids combine alkylating groups (e.g., busulfan-derived sulfonates) with targeting ligands, achieving cell-specific cytotoxicity. The standalone sulfonyl group in this compound may require higher doses for similar effects.

Sulfur-Containing Analogs (Sulfanyl vs. Sulfonyl)

Example : 5-{[(4-Methoxyphenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione .
Key Differences :

  • Oxidation State : Sulfanyl (-S-) groups are less oxidized than sulfonyl (-SO₂-) groups, reducing their leaving group ability and electrophilicity.
  • Biological Activity : Sulfonyl derivatives are more likely to participate in covalent bonding with biomolecules (e.g., DNA alkylation), whereas sulfanyl compounds often act as antioxidants or enzyme inhibitors.

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